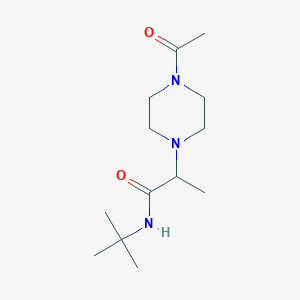
(E)-3-(2-methyl-1,3-thiazol-4-yl)-1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-methyl-1,3-thiazol-4-yl)-1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one, commonly known as MTMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of thiazole derivatives and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of MTMP is not fully understood, but it is believed to involve the inhibition of various cellular processes, including cell proliferation, angiogenesis, and inflammation. MTMP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. MTMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTMP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit the expression of inflammatory genes. MTMP has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
One advantage of MTMP is its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, MTMP has been shown to have low toxicity in animal models, making it a promising candidate for further development. However, the synthesis of MTMP requires specialized equipment and expertise, and the compound is not commercially available. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of MTMP.
将来の方向性
There are several future directions for research on MTMP. One area of interest is the development of more efficient and cost-effective synthesis methods for MTMP. Additionally, further research is needed to fully understand the mechanism of action of MTMP and its potential therapeutic applications. Studies on the safety and efficacy of MTMP in animal models and clinical trials are also needed to determine its potential as a therapeutic agent. Finally, research on the combination of MTMP with other drugs or therapies may provide new avenues for the treatment of cancer and other diseases.
合成法
MTMP can be synthesized through a multi-step process, starting with the reaction of 2-methyl-4-thiocyanatothiazole with 2-phenylpyrrolidine. The resulting product is then subjected to a reaction with acetic anhydride and triethylamine to yield the final product, MTMP. The synthesis of MTMP requires specialized equipment and expertise, and the compound is not commercially available.
科学的研究の応用
MTMP has been the subject of scientific research due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, anti-tumor, and anti-oxidant properties. Studies have shown that MTMP can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MTMP has shown promise in reducing inflammation and oxidative stress, which are implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
特性
IUPAC Name |
(E)-3-(2-methyl-1,3-thiazol-4-yl)-1-(2-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-18-15(12-21-13)9-10-17(20)19-11-5-8-16(19)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSWMVAXTQFVTO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=CC(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/C(=O)N2CCCC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
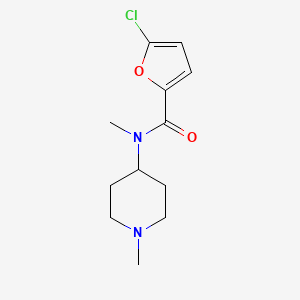



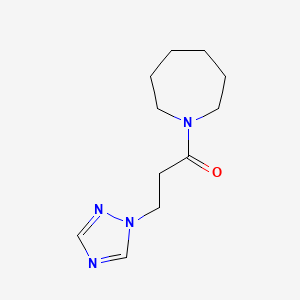
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)

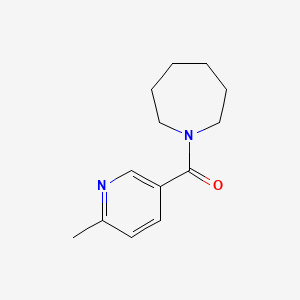
![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
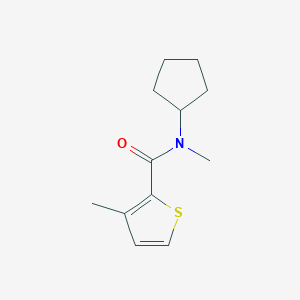
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
